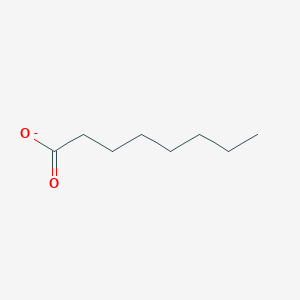
Patent
US08974814B2
Procedure details


One gram of sodium octanoate and one gram of levofloxacin were dissolved in 100 ml water. The pH was slowly adjusted to 6.0 by the addition of 1 M HCl. As the pH decreased, levofloxacin became protonated formed an insoluble HIP with the negatively charged octanoate. The precipitate was gathered by filtration to remove excess levofloxacin, dissolved sodium octanoate/octanoic acid, and salt. The sample was lyophilized overnight.
Name
sodium octanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+].[CH3:12][C@@H:13]1[N:34]2[C:17]3[C:18]([C:30]([C:32]([C:35]([OH:37])=[O:36])=[CH:33]2)=[O:31])=[CH:19][C:20]([F:29])=[C:21]([N:22]2[CH2:27][CH2:26][N:25]([CH3:28])[CH2:24][CH2:23]2)[C:16]=3[O:15][CH2:14]1.Cl>O>[CH3:12][C@@H:13]1[N:34]2[C:17]3[C:18]([C:30]([C:32]([C:35]([OH:37])=[O:36])=[CH:33]2)=[O:31])=[CH:19][C:20]([F:29])=[C:21]([N:22]2[CH2:23][CH2:24][N:25]([CH3:28])[CH2:26][CH2:27]2)[C:16]=3[O:15][CH2:14]1.[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium octanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C[C@H]1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[C@H]1COC2=C3C(=CC(=C2N4CCN(CC4)C)F)C(=O)C(=CN31)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

